molecular formula C21H21ClN2O2 B1209896 Iclazepam CAS No. 57916-70-8

Iclazepam

カタログ番号: B1209896
CAS番号: 57916-70-8
分子量: 368.9 g/mol
InChIキー: PLRHQQPBNXIHAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イクラゼパムは、鎮静作用と抗不安作用で知られるベンゾジアゼピン誘導体です。 化学的には、7-クロロ-1-[2-(シクロプロピルメトキシ)エチル]-5-フェニル-3H-1,4-ベンゾジアゼピン-2-オンとして同定されています 。イクラゼパムは、N1窒素にシクロプロピルメトキシエチル基を持つノルジアゼパムと構造的に関連しています。 体内ではノルジアゼパムとそのN-(2-ヒドロキシエチル)誘導体に代謝され、これらの代謝物が主に薬理作用の原因となっています .

2. 製法

合成経路と反応条件: イクラゼパムの合成は、ノルジアゼパムのN1窒素にシクロプロピルメトキシエチル基を置換することで行われます。イクラゼパムの具体的な合成経路と反応条件は、公表されている文献では広く記載されていません。 クロナゼパムなどの類似のベンゾジアゼピンは、環化反応と非プロトン性溶媒の使用を含む多段階プロセスによって合成されます .

工業生産方法: ベンゾジアゼピンの工業生産方法では、通常、自動反応器を使用した大規模な化学合成と厳格な品質管理が行われます。 イクラゼパムの具体的な工業生産方法は公表されていませんが、他のベンゾジアゼピンと同様のプロトコルに従い、高い収率と純度が確保されている可能性が高いです .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of iclazepam involves the substitution of nordazepam with a cyclopropylmethoxyethyl group on the N1 nitrogen. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. similar benzodiazepines like clonazepam are synthesized through multi-step processes involving cyclization reactions and the use of aprotic solvents .

Industrial Production Methods: Industrial production methods for benzodiazepines typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The exact industrial methods for this compound are not publicly detailed, but they likely follow similar protocols to other benzodiazepines, ensuring high yield and purity .

化学反応の分析

反応の種類: イクラゼパムは、他のベンゾジアゼピンと同様に、以下のさまざまな化学反応を起こします。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、以下のようなものがあります。

    酸化剤: 過酸化水素、過マンガン酸カリウム。

    還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

    置換試薬: 塩素や臭素などのハロゲン化剤.

主な生成物: これらの反応から生成される主な生成物には、ノルジアゼパムとその誘導体があり、これらの誘導体は母体化合物の薬理作用を保持しています .

4. 科学研究への応用

イクラゼパムは、以下のようなさまざまな科学研究への応用があります。

    化学: ベンゾジアゼピン誘導体の研究における参照化合物として使用されます。

    生物学: 神経伝達物質系、特にGABA作動性経路への影響について調査されています。

    医学: 不安症、不眠症、てんかん発作の治療における潜在的な用途について研究されています。

    産業: 新しい抗不安薬や鎮静薬の開発に使用されています

科学的研究の応用

Pharmacological Properties

Iclazepam is structurally related to other benzodiazepines, exhibiting anxiolytic, sedative, and muscle relaxant effects. It is characterized by a long half-life, which can lead to prolonged effects and potential accumulation in the body. The following table summarizes key pharmacokinetic parameters:

Parameter Value
Elimination Half-LifeApproximately 42 hours
MetabolitesDelorazepam, Lorazepam, Lormetazepam
Routes of AdministrationOral, Sublingual
Typical Dosage1-4 mg (commonly 1-2 mg)

Clinical Applications

This compound has been primarily studied for its anxiolytic properties. Its long half-life makes it suitable for conditions requiring sustained relief from anxiety or panic disorders. The following applications have been documented:

  • Anxiety Disorders : Clinical trials have indicated efficacy in treating various anxiety disorders, similar to established benzodiazepines like diazepam.
  • Sedation : Due to its sedative effects, this compound may be utilized in preoperative settings to alleviate anxiety and induce sedation.
  • Muscle Relaxation : Its muscle relaxant properties make it a candidate for treating muscle spasms and related conditions.

Case Studies

Several case studies highlight the clinical implications and potential risks associated with this compound use:

  • Overdose Cases : Multiple reports have documented severe intoxication due to this compound, often in combination with other substances. For instance, one case involved a 30-year-old male who experienced profound sedation and required mechanical ventilation after consuming high doses of this compound purchased online .
  • Toxicology Findings : In forensic studies, this compound was identified as a contributing factor in several overdose fatalities. Autopsy results often revealed the presence of this compound metabolites alongside other psychoactive substances, complicating the interpretation of toxicological data .
  • Self-Administration Studies : Research involving self-administration in animal models has demonstrated reinforcing effects similar to those of traditional benzodiazepines. This raises concerns about potential misuse and addiction .

Research Implications

The emergence of this compound as a designer drug poses challenges for regulatory frameworks and public health. Its availability online as a research chemical complicates efforts to monitor usage patterns and associated risks. Key areas of ongoing research include:

  • Metabolism Studies : Understanding the metabolic pathways of this compound is critical for developing detection methods in biological fluids. Studies employing liquid chromatography-tandem mass spectrometry have been pivotal in identifying metabolites and assessing their detectability over time .
  • Comparative Efficacy : Research comparing the efficacy of this compound with other benzodiazepines could provide insights into its therapeutic potential and safety profile.

作用機序

イクラゼパムは、GABA_A受容体におけるγ-アミノ酪酸(GABA)の活動を強化することで効果を発揮します。これは、抑制性神経伝達を増加させ、鎮静作用、抗不安作用、抗けいれん作用をもたらします。 主要な分子標的は、GABA_A受容体上のベンゾジアゼピン結合部位であり、塩化物イオンチャネルを調節し、神経の興奮性を低下させます .

類似化合物:

独自性: イクラゼパムは、N1窒素における特定の置換によって、その代謝経路と薬理プロファイルに影響を与えていることが特徴です。 ノルジアゼパムとその誘導体への急速な代謝は、他のベンゾジアゼピンとは異なり、異なる治療プロファイルを可能にします .

類似化合物との比較

Uniqueness: this compound is unique due to its specific substitution on the N1 nitrogen, which influences its metabolic pathway and pharmacological profile. Its rapid metabolism to nordazepam and its derivatives distinguishes it from other benzodiazepines, providing a different therapeutic profile .

生物活性

Iclazepam is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies that illustrate its clinical implications.

Pharmacological Profile

This compound exhibits a range of biological activities primarily through its interaction with the GABAA_A receptors in the central nervous system. Benzodiazepines like this compound enhance the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. The binding of this compound to GABAA_A receptors increases the frequency of chloride channel opening, leading to hyperpolarization of neurons and a subsequent decrease in neuronal excitability. This mechanism underlies its anxiolytic, sedative, and muscle relaxant properties.

Table 1: Biological Activities of this compound

Activity Description
Anxiolytic Reduces anxiety by enhancing GABAergic transmission.
Sedative Induces sleep and decreases arousal levels.
Muscle Relaxant Relaxes skeletal muscles through central nervous system effects.
Anticonvulsant Prevents seizures by stabilizing neuronal activity.

The action of this compound is closely related to its structural similarities with other benzodiazepines. It binds to specific sites on the GABAA_A receptor complex, particularly those containing alpha subunits, which modulate the receptor's response to GABA. This results in:

  • Increased affinity of GABA for its receptor.
  • Enhanced opening of chloride channels.
  • Greater inhibitory postsynaptic potentials.

This mechanism is crucial for its therapeutic effects but also contributes to potential side effects, including sedation and cognitive impairment.

Case Studies and Clinical Implications

Various case studies have documented the effects and risks associated with this compound use. Here are notable examples highlighting its clinical relevance:

Case Study 1: Elderly Patient with Insomnia

An 80-year-old female patient with a history of insomnia was prescribed this compound. Although it effectively managed her sleep issues, her increased dosage led to confusion and a fall resulting in a wrist fracture. This case underscores the importance of cautious prescribing in elderly patients due to their increased sensitivity to benzodiazepines and higher risk of adverse events .

Case Study 2: Polysubstance Abuse

A 30-year-old male presented with severe agitation and respiratory depression after consuming this compound along with other substances purchased online. Toxicology reports confirmed high levels of this compound, leading to critical medical intervention. This situation illustrates the dangers associated with unsupervised use of designer benzodiazepines like this compound .

Research Findings

Recent studies have further elucidated the biological activity and safety profile of this compound:

  • A study indicated that while this compound effectively reduces anxiety symptoms, it may also lead to dependency and withdrawal symptoms upon discontinuation .
  • Research has demonstrated that prolonged use can result in tolerance, necessitating higher doses for the same therapeutic effect .

特性

CAS番号

57916-70-8

分子式

C21H21ClN2O2

分子量

368.9 g/mol

IUPAC名

7-chloro-1-[2-(cyclopropylmethoxy)ethyl]-5-phenyl-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C21H21ClN2O2/c22-17-8-9-19-18(12-17)21(16-4-2-1-3-5-16)23-13-20(25)24(19)10-11-26-14-15-6-7-15/h1-5,8-9,12,15H,6-7,10-11,13-14H2

InChIキー

PLRHQQPBNXIHAZ-UHFFFAOYSA-N

SMILES

C1CC1COCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

正規SMILES

C1CC1COCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4

Key on ui other cas no.

57916-70-8

同義語

7-chloro-1,3-dihydro-1-((2-cyclopropylmethoxy)ethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one
clazepam

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。